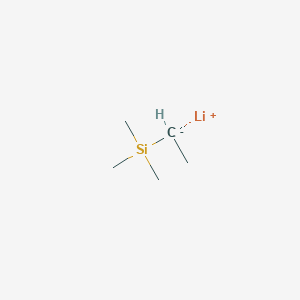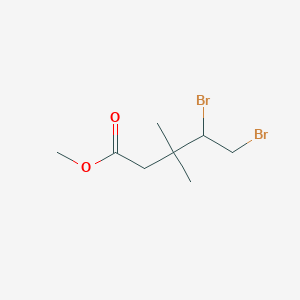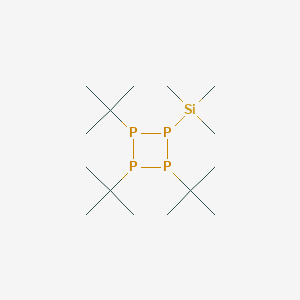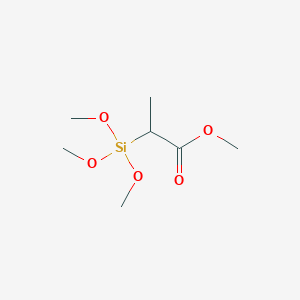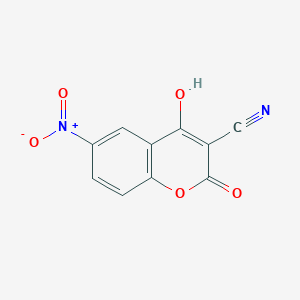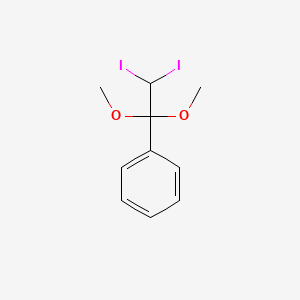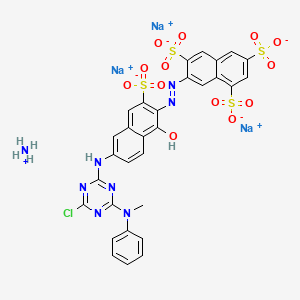
Methylaminoazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant yellow color and has been widely used as a dye. It is also recognized for its potential carcinogenic properties, which have made it a subject of extensive research in toxicology and cancer studies .
准备方法
Synthetic Routes and Reaction Conditions: Methylaminoazobenzene can be synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions: Methylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated this compound derivatives.
科学研究应用
Methylaminoazobenzene has been extensively studied for its applications in various fields:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Studied for its mutagenic and carcinogenic properties, making it a model compound in cancer research.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized as a dye in textiles, plastics, and other materials
作用机制
The mechanism by which methylaminoazobenzene exerts its effects involves its interaction with cellular components. The compound can undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and cellular damage, contributing to its carcinogenic properties. The primary molecular targets include DNA and various enzymes involved in metabolic processes .
相似化合物的比较
Azobenzene: Lacks the methylamino group and is less toxic.
Dimethylaminoazobenzene: Contains two methyl groups on the amino nitrogen, making it more lipophilic and potentially more toxic.
Aminoazobenzene: Contains an amino group instead of a methylamino group, with different reactivity and toxicity profiles
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological effects. The presence of the methylamino group enhances its lipophilicity and ability to interact with cellular membranes, contributing to its distinct toxicological properties .
属性
CAS 编号 |
55914-87-9 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
N-methyl-2-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI 键 |
CPKKERYUBQHXOC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)



